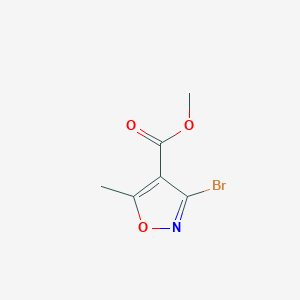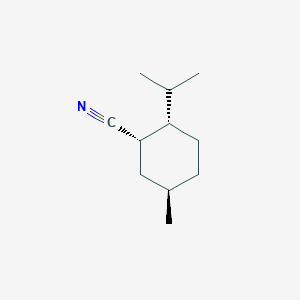
(1S,2S,5R)-Neomenthyl cyanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
A novel diastereoselective synthesis of enantiomers related to (1S,2S,5R)-Neomenthyl cyanide involved the trans-selective nucleophilic addition of cyanide to 3-benzoyloxy-N-acyliminium ions, starting from trans-4-hydroxy-L-proline, showcasing the compound's intricate synthetic accessibility (Tanaka & Sawanishi, 1998).
Molecular Structure Analysis
The molecular structure of related cyanide compounds often features significant interactions that can be explored through various spectroscopic techniques, including NMR, UV–Visible, FT-IR, and mass spectroscopy, to understand their structural intricacies and electronic properties (Singh et al., 2013).
Chemical Reactions and Properties
The chemical reactivity of (1S,2S,5R)-Neomenthyl cyanide derivatives can be influenced by their structure, as seen in the synthesis of complexes where cyanide acts as a bridging ligand, demonstrating the compound's versatility in forming coordination polymers with unique magnetic properties (Zhou et al., 2011).
Physical Properties Analysis
While specific studies on the physical properties of (1S,2S,5R)-Neomenthyl cyanide are not directly available, related research on cyanine dyes provides insights into how substituents can influence photophysical behavior, suggesting the potential for diverse applications based on the physical properties of such compounds (Bouteiller et al., 2007).
Chemical Properties Analysis
The chemical properties of (1S,2S,5R)-Neomenthyl cyanide and its derivatives, including reactivity towards nucleophiles and electrophiles, can be explored through theoretical and experimental methods to understand their behavior in synthetic and natural processes. Studies on cyanide-bridged complexes highlight the intricate chemical properties that can arise from the introduction of cyanide ligands into metal complexes (Ni et al., 2007).
Wissenschaftliche Forschungsanwendungen
Cyanide Toxicity and Antagonism
Cyanide intoxication and its antagonism have been a subject of research for a long time. The biological studies of cyanide preceded its chemical preparation, indicating a long-standing interest in its properties and effects. While cyanide is known for its toxic effects, particularly in rapid lethal action and chronic toxicity from dietary, industrial, and environmental factors, it also exists in prebiotic times and is involved in biogenesis. Cyanide's role in normal metabolism and the complex problems it creates for modern society are areas of active research (Way, 1984).
Cyanide in Hazardous Chemicals Control
The need for special control over the handling, storage, use, and disposal of hazardous highly toxic chemicals, including cyanide compounds, has been emphasized. These chemicals, often used in deliberate criminal and suicidal incidents, sabotage, and terrorist acts, require careful monitoring by law enforcement agencies. The acute poisoning effects of cyanide compounds, along with their health risks, have led to their inclusion in lists of hazardous chemicals that necessitate stricter control (Prodanchuk et al., 2021).
Environmental Fate and Detoxification of Cyanide
The environmental fate and detoxification of cyanide have been a critical area of research. The toxicity of cyanide and its breakdown products, including free cyanide present in water from the dissolution of compounds such as sodium cyanate, potassium cyanide, and hydrogen cyanide, have been studied in detail. The need for understanding the pathophysiology of cyanide and responsible management of hazardous situations due to its environmental availability has been highlighted (Boening & Chew, 1999).
Cyanide in Photodynamic Therapy
Cyanine-derived dyes, including cyanides, have potential applications in photodynamic therapy (PDT), a method of cancer treatment. The structural modifications of cyanine dyes, such as halogenation, incorporation of metal atoms or organic structures, or synthesis of lactosomes, emulsions, or conjugation, aim to enhance their properties for use in PDT. The wide array of cyanine derivatives resulting from these modifications indicates a strong interest in the potential therapeutic uses of cyanide in the medical field (Lange et al., 2021).
Bioremediation of Cyanide-Contaminated Environments
The remediation of cyanide-contaminated environments through microbes and plants has been a focus of recent advances. Cyanide in the environment, resulting from industrial activities such as mining, poses a significant threat to human, animal, and aquatic life. Bioremediation, utilizing micro-organisms and plants capable of consuming cyanide and converting it into non-toxic substances, has emerged as an efficient, cost-effective, and eco-friendly alternative to conventional treatment processes. This approach highlights the potential of biotechnological applications in mitigating cyanide pollution (Kumar et al., 2017).
Eigenschaften
IUPAC Name |
(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexane-1-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N/c1-8(2)11-5-4-9(3)6-10(11)7-12/h8-11H,4-6H2,1-3H3/t9-,10-,11+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWVUYKHSNNYPOX-MXWKQRLJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)C#N)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@H](C1)C#N)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20454187 |
Source


|
| Record name | (1S,2S,5R)-Neomenthyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20454187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S,5R)-Neomenthyl cyanide | |
CAS RN |
180978-26-1 |
Source


|
| Record name | (1S,2S,5R)-Neomenthyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20454187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

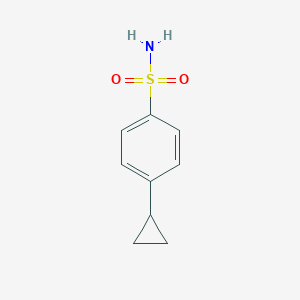
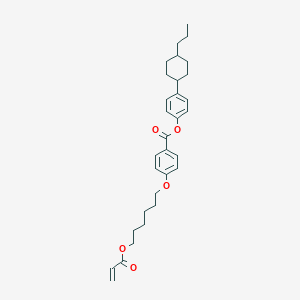
![Methyl 2-[(2S)-piperidin-2-yl]acetate](/img/structure/B64225.png)
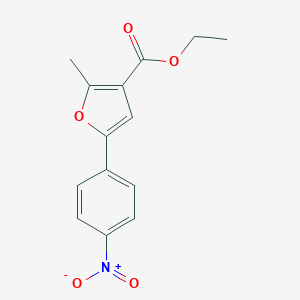
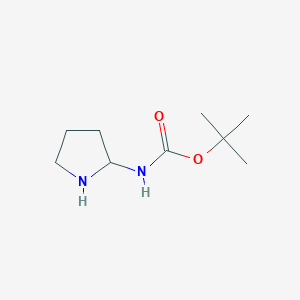
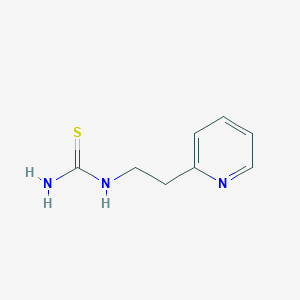
![4-Chloro-2-methylpyrido[2,3-d]pyrimidine](/img/structure/B64233.png)
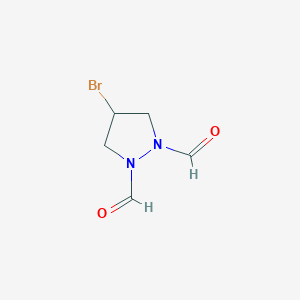
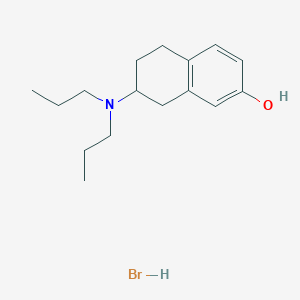

![[1,2,3]Triazolo[1,5-a]pyridine-7-carboxaldehyde](/img/structure/B64250.png)

